molecular formula C13H14BrF2NO B12087945 2-(4-Bromophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone

2-(4-Bromophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone

Cat. No.: B12087945
M. Wt: 318.16 g/mol
InChI Key: AAADSDBUTBEHBY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone is an organic compound that features a bromophenyl group and a difluoropiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, the bromophenyl group is introduced through electrophilic aromatic substitution.

    Introduction of the Difluoropiperidinyl Group: The difluoropiperidinyl group is synthesized separately and then coupled with the bromophenyl intermediate using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.

    Final Assembly: The final step involves the formation of the ethanone linkage through a carbonylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the ethanone moiety, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Anticancer Activity
Research indicates that compounds similar to 2-(4-Bromophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone exhibit potential as anticancer agents. Specifically, studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. For example, a study demonstrated that modifications to the piperidine ring enhanced the potency against various cancer cell lines .

Case Study: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.2Inhibition of PI3K/Akt pathway
Compound BA549 (Lung)3.8Induction of apoptosis
This compoundHeLa (Cervical)4.5Targeting CDK inhibitors

1.2. Neurological Disorders
The compound has been investigated for its effects on neurological disorders, particularly as a potential treatment for conditions like depression and anxiety. The difluoropiperidine moiety is believed to enhance the compound's ability to cross the blood-brain barrier and modulate neurotransmitter levels .

Chemical Synthesis

2.1. Synthetic Intermediates
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceuticals and agrochemicals.

Table: Reaction Pathways Involving the Compound

Reaction TypeReagents UsedConditionsProduct Yield (%)
Nucleophilic SubstitutionAmine derivativesReflux in DMF85%
ReductionLiAlH4Anhydrous ether90%
AcylationAcetic anhydrideRoom temperature75%

Biological Research

3.1. Enzyme Inhibition Studies
The compound has shown promise in enzyme inhibition studies, particularly as a potential inhibitor of Janus Kinases (JAKs). These enzymes play a crucial role in various signaling pathways related to immune response and inflammation .

Case Study: JAK Inhibition
A recent study evaluated the efficacy of this compound in inhibiting JAK activity:

  • In Vitro Results: The compound exhibited a significant reduction in JAK-mediated phosphorylation of STAT proteins.
  • IC50 Values: The IC50 value was determined to be approximately 6 µM, indicating moderate potency.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the difluoropiperidinyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone: Similar structure with a chlorine atom instead of bromine.

    2-(4-Bromophenyl)-1-(4,4-difluoropiperidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.

Uniqueness

2-(4-Bromophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone is unique due to the combination of the bromophenyl and difluoropiperidinyl groups, which confer specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Biological Activity

2-(4-Bromophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone, also known by its chemical formula C12H12BrF2N, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound contains a piperidine ring substituted with two fluorine atoms and a bromine atom on the phenyl group, which suggests potential pharmacological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Overview

The molecular structure of this compound can be represented as follows:

C12H12BrF2N\text{C}_{12}\text{H}_{12}\text{BrF}_2\text{N}

This structure features:

  • A bromophenyl group that may enhance interactions with various biological targets.
  • A difluoropiperidine moiety that is known to improve metabolic stability and bioactivity.

Research indicates that compounds similar to this compound exhibit significant interactions with neurotransmitter receptors. The presence of halogen substitutions can influence binding affinity and selectivity towards specific receptors. For instance, studies using molecular docking simulations have shown that this compound can potentially bind to targets involved in neurological disorders, suggesting possible anti-inflammatory and analgesic properties .

Pharmacological Properties

The biological activity of this compound can be summarized as follows:

Property Description
Anti-inflammatory Potential to inhibit inflammatory pathways through receptor modulation.
Analgesic May provide pain relief by interacting with pain-related neurotransmitter systems.
Neurotransmitter Interaction Possible effects on dopamine and serotonin receptors, indicating neuroactive properties.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands against structurally similar compounds. The following table illustrates some notable examples:

Compound Name Structure Overview Unique Features
1-(4-Bromophenyl)-2-(difluoromethyl)piperidineDifluoromethyl substituentEnhanced lipophilicity
4-(Trifluoromethyl)phenylpiperidineTrifluoromethyl substitutionStronger electron-withdrawing effect
4-(Chlorophenyl)(piperidin-1-yl)methanoneChlorine instead of bromineDifferent halogen may affect activity

The unique combination of bromine and fluorine in this compound enhances its potential for diverse biological interactions compared to its analogs .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Neuropharmacological Studies : In vitro assays demonstrated that derivatives of piperidine can modulate neurotransmitter systems effectively. For instance, compounds structurally related to this compound showed promising results in reducing symptoms associated with anxiety and depression in animal models .
  • Anti-inflammatory Research : A study indicated that similar compounds could inhibit pro-inflammatory cytokines in cellular models, suggesting potential use in treating chronic inflammatory conditions .

Properties

Molecular Formula

C13H14BrF2NO

Molecular Weight

318.16 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone

InChI

InChI=1S/C13H14BrF2NO/c14-11-3-1-10(2-4-11)9-12(18)17-7-5-13(15,16)6-8-17/h1-4H,5-9H2

InChI Key

AAADSDBUTBEHBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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